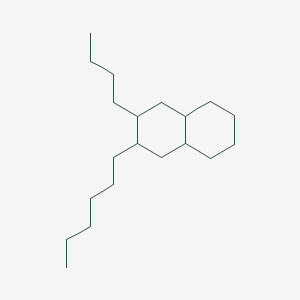
Naphthalene, 2-butyl-3-hexyldecahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 2-butyl-3-hexyldecahydro-: is a chemical compound with the molecular formula C20H38 and a molecular weight of 278.52 g/mol It is a derivative of naphthalene, characterized by the presence of butyl and hexyl groups attached to the decahydro-naphthalene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-butyl-3-hexyldecahydro- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include the following steps:
Hydrogenation: Naphthalene is subjected to hydrogenation in the presence of a catalyst such as palladium or platinum. The reaction is carried out at elevated temperatures and pressures to achieve the decahydro-naphthalene structure.
Alkylation: The decahydro-naphthalene is then alkylated using butyl and hexyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of Naphthalene, 2-butyl-3-hexyldecahydro- may involve continuous flow reactors to ensure efficient hydrogenation and alkylation processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 2-butyl-3-hexyldecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to further hydrogenate the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated derivatives, substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 2-butyl-3-hexyldecahydro- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of Naphthalene, 2-butyl-3-hexyldecahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes, influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Naphthalene, 2-butyl-3-hexyldecahydro- can be compared with other similar compounds, such as:
Naphthalene, 2-butyl-3-octyldecahydro-: Similar structure but with an octyl group instead of a hexyl group.
Naphthalene, 2-ethyl-3-hexyldecahydro-: Similar structure but with an ethyl group instead of a butyl group.
Naphthalene, 2-butyl-3-pentyldecahydro-: Similar structure but with a pentyl group instead of a hexyl group.
These compounds share similar chemical properties but differ in their specific alkyl groups, which can influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
66455-55-8 |
|---|---|
Molekularformel |
C20H38 |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
2-butyl-3-hexyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C20H38/c1-3-5-7-8-12-18-16-20-14-10-9-13-19(20)15-17(18)11-6-4-2/h17-20H,3-16H2,1-2H3 |
InChI-Schlüssel |
JYUNEDWDLIQLBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CC2CCCCC2CC1CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



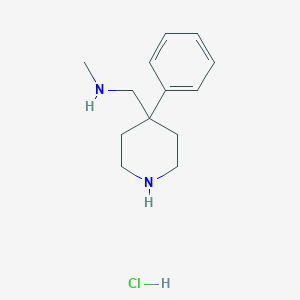
![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)
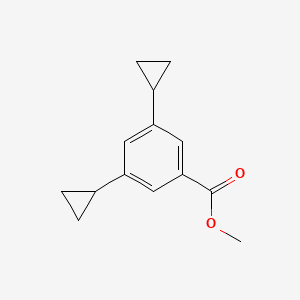


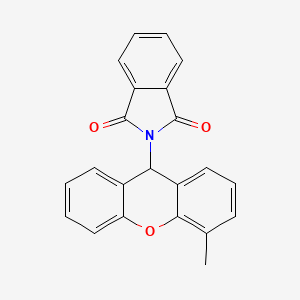
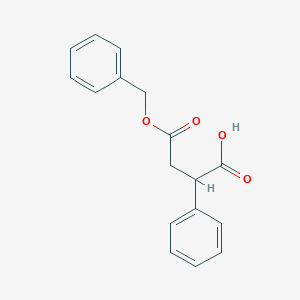

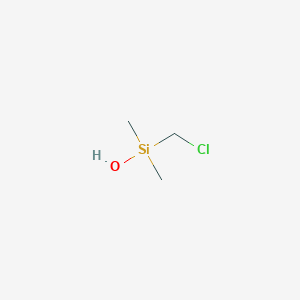
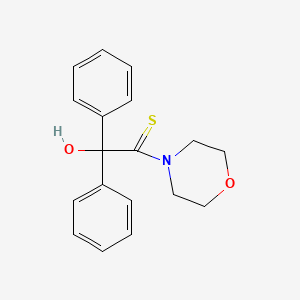
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
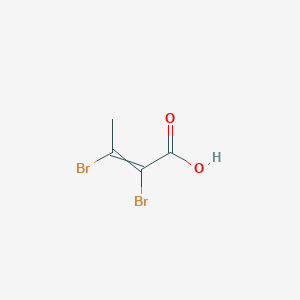
![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)
